1,7-Bis(4-hydroxyphenyl)-3-heptanol
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Overview
Description
1,7-Bis(4-hydroxyphenyl)-3-heptanol is a compound belonging to the class of diarylheptanoids. It is characterized by the presence of two hydroxyphenyl groups attached to a heptanol backbone. This compound is known for its potential biological activities and is found in various natural sources, including turmeric and ginger.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-hydroxyphenyl)-3-heptanol typically involves the condensation of appropriate phenolic compounds with heptanal or heptanone derivatives. One common method includes the use of a base-catalyzed aldol condensation reaction followed by reduction. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(4-hydroxyphenyl)-3-heptanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 1,7-Bis(4-hydroxyphenyl)-3-heptanone.
Reduction: Formation of this compound.
Substitution: Formation of ethers or esters depending on the substituents used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential to inhibit lipid peroxidation.
Medicine: Explored for its anti-inflammatory and anti-cancer activities.
Industry: Utilized in the formulation of natural health products and supplements.
Mechanism of Action
The biological effects of 1,7-Bis(4-hydroxyphenyl)-3-heptanol are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Properties: The compound induces apoptosis in cancer cells and inhibits their proliferation.
Comparison with Similar Compounds
1,7-Bis(4-hydroxyphenyl)-3-heptanol is similar to other diarylheptanoids such as curcumin and demethoxycurcumin. it is unique in its specific structural configuration and the presence of hydroxyl groups, which contribute to its distinct biological activities.
List of Similar Compounds
- Curcumin
- Demethoxycurcumin
- Bisdemethoxycurcumin
- 1,7-Bis(3-hydroxyphenyl)-1,4,6-heptatrien-3-one
These compounds share a similar diarylheptanoid backbone but differ in the number and position of hydroxyl and methoxy groups, influencing their chemical and biological properties.
Properties
IUPAC Name |
4-[5-hydroxy-7-(4-hydroxyphenyl)heptyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,17,20-22H,1-4,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJAYWZGEZOHRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873812 |
Source
|
Record name | (+/-)-Centrolobol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98119-94-9 |
Source
|
Record name | (+/-)-Centrolobol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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